Cas no 259248-53-8 (2-(1-benzofuran-5-yl)propan-2-amine)

2-(1-benzofuran-5-yl)propan-2-amine structure
259248-53-8 structure
商品名:2-(1-benzofuran-5-yl)propan-2-amine
CAS番号:259248-53-8
MF:C11H13NO
メガワット:175.227022886276
CID:2121458
PubChem ID:67053098

2-(1-benzofuran-5-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-(benzofuran-5-yl)propan-2-amine
    • UXPZMKMQSPMYDH-UHFFFAOYSA-N
    • 5-Benzofuranmethanamine, alpha,alpha-dimethyl-
    • 2-(1-benzofuran-5-yl)propan-2-amine
    • インチ: 1S/C11H13NO/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-7H,12H2,1-2H3
    • InChIKey: UXPZMKMQSPMYDH-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC2=C1C=CC(=C2)C(C)(C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • トポロジー分子極性表面積: 39.2

2-(1-benzofuran-5-yl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1828225-0.05g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
0.05g
$768.0 2023-09-19
Enamine
EN300-1828225-0.1g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
0.1g
$804.0 2023-09-19
Enamine
EN300-1828225-0.25g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
0.25g
$840.0 2023-09-19
Enamine
EN300-1828225-0.5g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
0.5g
$877.0 2023-09-19
Enamine
EN300-1828225-5.0g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
5g
$3147.0 2023-06-02
Enamine
EN300-1828225-1g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
1g
$914.0 2023-09-19
Enamine
EN300-1828225-2.5g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
2.5g
$1791.0 2023-09-19
Enamine
EN300-1828225-10.0g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
10g
$4667.0 2023-06-02
Enamine
EN300-1828225-1.0g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
1g
$1086.0 2023-06-02
Enamine
EN300-1828225-10g
2-(1-benzofuran-5-yl)propan-2-amine
259248-53-8
10g
$3929.0 2023-09-19

2-(1-benzofuran-5-yl)propan-2-amine 関連文献

2-(1-benzofuran-5-yl)propan-2-amineに関する追加情報

Introduction to 2-(1-benzofuran-5-yl)propan-2-amine (CAS No. 259248-53-8)

2-(1-benzofuran-5-yl)propan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 259248-53-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzofuran moiety linked to a propylamine group, has garnered attention due to its structural versatility and potential biological activities. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and drug candidates. The amine functionality at the propyl chain further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 2-(1-benzofuran-5-yl)propan-2-amine positions it as a candidate for further derivatization, enabling the exploration of diverse pharmacophores. In recent years, there has been growing interest in benzofuran derivatives due to their reported interactions with various biological targets. For instance, studies have highlighted the potential of benzofuran-based compounds in modulating enzyme activities and receptor binding affinities. The propylamine group not only contributes to the compound's solubility but also provides a handle for further functionalization, such as urea or amide bond formation, which are common strategies in drug design.

One of the most compelling aspects of 2-(1-benzofuran-5-yl)propan-2-amine is its potential role in the development of novel therapeutic agents. The benzofuran ring is structurally similar to coumarin and chromone derivatives, which are well-documented for their pharmacological properties. Researchers have been exploring these analogs for their anti-inflammatory, antioxidant, and antimicrobial effects. The amine substituent on the propyl chain can be modified to introduce specific pharmacological properties, such as polarizability or hydrogen bonding capability, which are critical factors in drug-receptor interactions.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies for compounds like 2-(1-benzofuran-5-yl)propan-2-amine. These computational methods allow researchers to predict binding affinities and identify potential lead compounds with high accuracy. By leveraging these techniques, scientists can rapidly screen large libraries of analogs and prioritize candidates for experimental validation. This approach has significantly accelerated the drug discovery process, reducing the time and cost associated with traditional high-throughput screening methods.

The synthesis of 2-(1-benzofuran-5-yl)propan-2-amine involves multi-step organic transformations that highlight its synthetic utility. The benzofuran core can be introduced through various synthetic routes, including Suzuki-Miyaura cross-coupling reactions or cyclization reactions involving readily available precursors. The propylamine group can be incorporated via nucleophilic substitution or reductive amination strategies. These synthetic methodologies underscore the compound's accessibility and its suitability for further chemical manipulation.

In terms of biological activity, preliminary studies on derivatives of 2-(1-benzofuran-5-yl)propan-2-amine have shown promising results in several therapeutic areas. For example, modifications at the amine position have led to compounds with enhanced binding affinity to specific enzymes involved in metabolic pathways. Additionally, structural variations have been explored to optimize solubility and bioavailability, which are critical factors for clinical efficacy. These findings suggest that further investigation into this scaffold could yield novel therapeutics with significant clinical applications.

The versatility of 2-(1-benzofuran-5-yl)propan-2-amine as a building block extends beyond pharmaceutical applications. It has also been explored in materials science and agrochemical research due to its ability to form stable complexes with metal ions and other functional groups. Such complexes exhibit unique properties that make them useful in catalysis, luminescence, and as components in advanced materials. This broad utility underscores the compound's importance not only as a pharmaceutical intermediate but also as a versatile chemical entity.

As research continues to evolve, the potential applications of 2-(1-benzofuran-5-yl)propan-2-amine are likely to expand further. Advances in synthetic methodologies and computational biology will continue to drive innovation in this field. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into tangible benefits for patients worldwide. The continued exploration of this compound represents a significant contribution to the advancement of chemical biology and drug discovery.

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